molecular formula C14H12N2O2 B12898697 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one CAS No. 919533-23-6

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one

Cat. No.: B12898697
CAS No.: 919533-23-6
M. Wt: 240.26 g/mol
InChI Key: HKRHARNLOOGMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[5,1-b][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazinone ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced pyrazolo[5,1-b][1,3]oxazin-7-one derivatives.

    Substitution: Formation of substituted pyrazolo[5,1-b][1,3]oxazin-7-one derivatives.

Scientific Research Applications

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Known for their optical properties and used in materials science.

    Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer activity.

    Pyrrolopyrazines: Exhibiting various biological activities, including antimicrobial and kinase inhibitory properties.

Uniqueness

2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is unique due to its specific structural features and the presence of both pyrazole and oxazinone rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

CAS No.

919533-23-6

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2,3-dimethyl-5-phenylpyrazolo[5,1-b][1,3]oxazin-7-one

InChI

InChI=1S/C14H12N2O2/c1-9-10(2)15-16-13(17)8-12(18-14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

HKRHARNLOOGMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N(C(=O)C=C(O2)C3=CC=CC=C3)N=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.